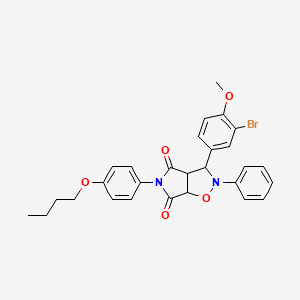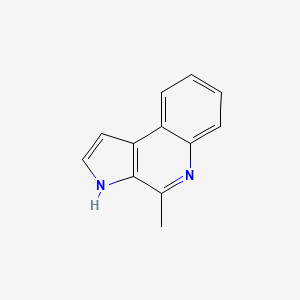
C28H27BrN2O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that features a bromine atom, multiple aromatic rings, and various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the allylphenoxyacetyl intermediate, which is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. This intermediate is further reacted with 4-bromophenyl 4-propoxybenzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Applications De Recherche Scientifique
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its complex structure.
Mécanisme D'action
The mechanism of action of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compounds such as 4-bromo-2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate and 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-chlorophenyl 4-propoxybenzoate are structurally related .
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: shares similarities with other brominated aromatic compounds and hydrazone derivatives.
Uniqueness
The unique combination of functional groups in 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate gives it distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C28H27BrN2O5 |
|---|---|
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
3-(3-bromo-4-methoxyphenyl)-5-(4-butoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H27BrN2O5/c1-3-4-16-35-21-13-11-19(12-14-21)30-27(32)24-25(18-10-15-23(34-2)22(29)17-18)31(36-26(24)28(30)33)20-8-6-5-7-9-20/h5-15,17,24-26H,3-4,16H2,1-2H3 |
Clé InChI |
BDJWIZPTFYWCMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
![4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12618476.png)

![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)

![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)
